molecular formula C8H12O B12783800 UR7Pnm6zmh CAS No. 67671-05-0

UR7Pnm6zmh

Cat. No.: B12783800
CAS No.: 67671-05-0
M. Wt: 124.18 g/mol
InChI Key: LUMNWCHHXDUKFI-GJMOJQLCSA-N
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Description

UR7Pnm6zmh is a compound referenced in fragmented literature, though its structural identity and functional properties remain ambiguously documented. However, due to inconsistencies in nomenclature and incomplete characterization data, its precise classification is unresolved.

Properties

CAS No.

67671-05-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m1/s1

InChI Key

LUMNWCHHXDUKFI-GJMOJQLCSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1C=C2)CO

Canonical SMILES

C1C2CC(C1C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.1)hept-5-ene-2-methanol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, under controlled conditions, leads to the formation of the bicyclic structure. Subsequent reduction and functionalization steps introduce the methanol group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group modifications. The use of high-pressure reactors and efficient catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-5-ene-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo(2.2.1)hept-5-ene-2-methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of bicyclo(2.2.1)hept-5-ene-2-methanol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Given the lack of direct structural or functional data for UR7Pnm6zmh, comparisons are drawn to compounds with hypothesized similarities based on fragmented evidence.

Structural Analogues: Coumarin Derivatives

6,7-Dihydroxycoumarin and its derivatives serve as a plausible benchmark due to their well-documented pharmacological and chemical profiles .

Parameter This compound (Hypothesized) 6,7-Dihydroxycoumarin 6,7-Dimethoxycoumarin
Molecular Weight (g/mol) Undetermined 178.14 206.19
Solubility Likely polar (enzyme-linked) Water-soluble at pH >7 Lipophilic (organic solvents)
Pharmacological Activity Enzyme modulation (speculative) Antioxidant, anti-inflammatory Anticancer, antimicrobial
Synthetic Route Not reported Pechmann condensation Methylation of 6,7-dihydroxy

Key Differences :

  • Bioactivity: Unlike 6,7-dihydroxycoumarin, this compound lacks validated biological data.
  • Stability : Coumarin derivatives exhibit pH-dependent stability, whereas this compound’s stability profile is undocumented .
Uranium-Based Compounds

If hypothetically linked to uranium, comparisons to uranium hexafluoride (UF₆) or uranium dioxide (UO₂) would apply:

Parameter This compound (Hypothesized) Uranium Hexafluoride (UF₆) Uranium Dioxide (UO₂)
Density (g/cm³) Undetermined 4.68 10.97
Reactivity Unknown Highly reactive with water Stable in air
Applications Speculative (enzymatic?) Nuclear fuel processing Ceramic nuclear fuels

Key Differences :

  • Toxicity : Uranium compounds are radiotoxic, but this compound’s safety profile is unverified .
  • Synthesis : Uranium compounds require specialized handling, whereas this compound’s synthesis (if organic) would likely follow standard lab protocols .

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